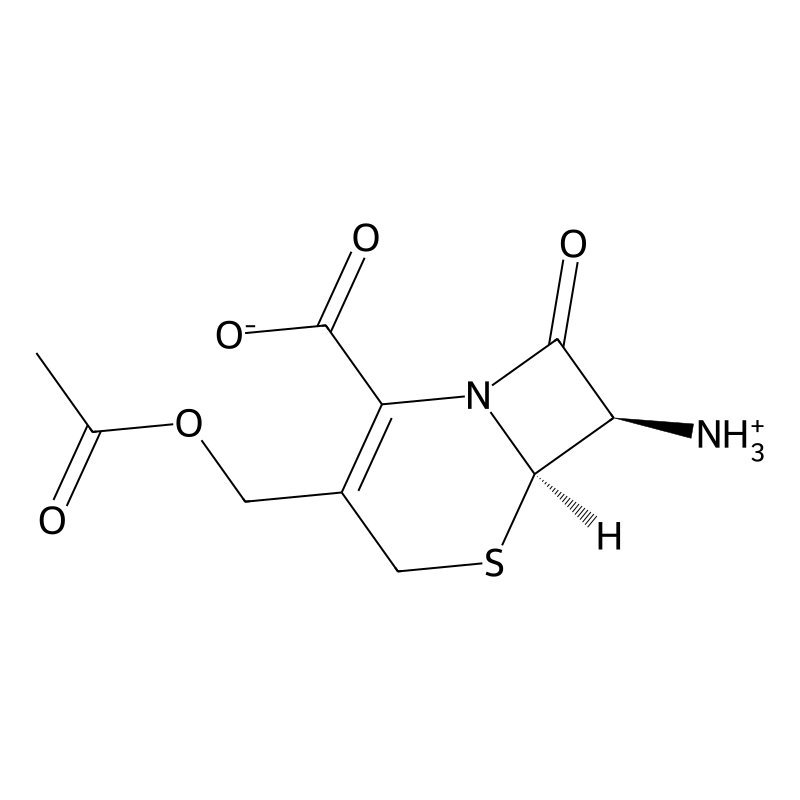

7-Aminocephalosporanic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Chemical Profile and Significance of 7-ACA

7-ACA consists of a β-lactam ring fused to a six-membered dihydrothiazine ring. This core structure is chemically distinct from the penicillins, which feature a β-lactam ring fused to a five-membered thiazolidine ring [1] [2].

The molecule's key feature is its bifunctional reactivity, allowing for independent chemical modifications at two key positions to alter the drug's properties [2] [3]:

- C7 Position (R1 Side Chain): Acylation of the 7-amino group primarily governs the compound's antibacterial spectrum and its stability against β-lactamases.

- C3 Position (R2 Side Chain): Modification of this side chain significantly influences the pharmacokinetics of the drug, including its metabolic stability, half-life, and ability to penetrate tissues such as the central nervous system [1] [2].

This capacity for modification at both the C7 and C3 positions is what enables the creation of cephalosporins across multiple generations, each with a broadened antibacterial spectrum and improved resistance to bacterial defense mechanisms [1] [3].

Production of 7-ACA

7-ACA is industrially produced from cephalosporin C (CPC), a natural fermentation product of the fungus Acremonium chrysogenum. The conversion process has evolved from a purely chemical method to more environmentally friendly enzymatic and bio-production routes.

Table 1: Comparison of Primary 7-ACA Production Methods

| Method | Key Process | Advantages | Disadvantages |

|---|---|---|---|

| Chemical Deacylation [1] | CPC side chain removed using phosphorus pentachloride and propanol after amino/carboxyl protection. | High yield (64%), excellent product quality [1]. | Requires toxic chemicals/organic solvents, generates hazardous waste [4] [1]. |

| Two-Step Enzymatic Process [4] [1] | Step 1: CPC → GL-7-ACA via D-amino acid oxidase (DAO). Step 2: GL-7-ACA → 7-ACA via glutaryl acylase (GAC). | Environmentally safer, mild reaction conditions, reduced waste [4] [1]. | Requires two separate enzymatic steps. | | One-Step Enzymatic Process [4] [5] | Direct conversion of CPC → 7-ACA using a single enzyme, cephalosporin C acylase (CCA). | Simplified process, avoids CPC isolation steps, cost-effective [4]. | Requires highly specific engineered enzymes; commercial in vivo success limited [4]. | | Direct In Vivo Biosynthesis [4] [6] | Engineered A. chrysogenum strains express bacterial CCA genes to produce 7-ACA directly during fermentation. | Most streamlined approach; "one-pot" production minimizes downstream processing [4] [6]. | Production levels not yet commercially significant; active area of research [4] [6]. |

7-ACA as a Platform for Drug Development

Most commercial cephalosporins are semi-synthetic derivatives created by chemically adding different side chains to the 7-ACA nucleus [1] [2]. These modifications have led to cephalosporins being categorized into generations.

Table 2: Generations of Cephalosporins Derived from 7-ACA

| Generation | Key Modifications & Features | Example Antibiotics (Non-exhaustive) |

|---|---|---|

| First [1] [3] | Good activity against Gram-positive bacteria (e.g., staphylococci, streptococci) but susceptible to many β-lactamases. | Cefalotin, Cefazolin, Cephalexin [2] [3] |

| Second [4] [3] | Increased stability against some β-lactamases; expanded activity against Gram-negative bacteria. | Cefuroxime, Cefaclor, Cefoxitin [4] [3] |

| Third [4] [3] | High resistance to β-lactamases; enhanced activity against Gram-negative bacteria; some can cross the blood-brain barrier. | Ceftriaxone, Cefotaxime, Ceftazidime [4] [3] |

| Fourth [4] [3] | Broad spectrum; very low affinity for β-lactamases; effective against Pseudomonas aeruginosa. | Cefepime, Cefpirome [4] [3] |

| Fifth [4] | Broad spectrum including activity against methicillin-resistant Staphylococcus aureus (MRSA). | Ceftaroline, Ceftobiprole [4] |

Experimental & Research Applications

Protocol for Antimicrobial Activity Testing of New 7-ACA Derivatives

Research into new 7-ACA derivatives involves synthesizing compounds and evaluating their biological activity. Below is a generalized protocol based on methodologies from published studies [7].

- Synthesis of Derivatives: 7-ACA is used as a starting material for chemical reactions. For example, it can be treated with various sulfonyl chlorides or acid chlorides to introduce new functional groups at the C7 position, creating a library of novel compounds [7].

- Antimicrobial Susceptibility Testing: The synthesized compounds are screened for antimicrobial activity using standard methods.

- Materials: Test microorganisms (e.g., standard strains of Gram-positive and Gram-negative bacteria), Mueller-Hinton broth/agar, serial dilutions of the test compound, and a positive control antibiotic.

- Method: The minimum inhibitory concentration (MIC) is determined using broth microdilution or agar dilution techniques according to guidelines from organizations like the CLSI (Clinical and Laboratory Standards Institute). The growth of microorganisms in the presence of different concentrations of the test compound is assessed after 18-24 hours of incubation [7].

- Specialized Activity Assays: Depending on the research focus, compounds may be screened for other biological activities.

- Anti-Urease Activity: This can be tested to identify potential inhibitors of the urease enzyme, which is a virulence factor for some bacteria. The activity is measured by monitoring ammonia production [7].

- Anti-β-lactamase Activity: Compounds can be evaluated for their ability to inhibit β-lactamase enzymes, which would make them valuable in combination with other β-lactam antibiotics [7].

Protocol for One-Step Enzymatic Production of D-7-ACA from 7-ACA

Deacetyl-7-aminocephalosporanic acid (D-7-ACA) is another key intermediate. The following protocol outlines its enzymatic production from 7-ACA using a specific GDSL esterase [5].

Experimental workflow for enzymatic production of D-7-ACA.

- Enzyme: Recombinant GDSL esterase (e.g., rINANE1 expressed in Pichia pastoris) [5].

- Reaction Conditions:

- Substrate: 25 mM 7-ACA.

- Enzyme Load: 2.5 U/mL.

- Buffer: 50 mM Glycine-NaOH buffer, pH 8.0.

- Temperature & Time: 40°C for 30 minutes with shaking [5].

- Reaction Termination & Analysis:

- Stop the reaction by heating at 95°C for 10 minutes.

- Centrifuge to remove precipitated protein.

- Analyze the supernatant using HPLC to quantify the conversion of 7-ACA to D-7-ACA. Under these optimized conditions, a conversion rate of approximately 97% can be achieved [5].

Key Structural Insights and Relationships

Understanding the structural basis of antibiotic action and cross-reactivity is crucial for drug development.

Table 3: Structure-Activity and Cross-Reactivity Relationships

| Aspect | Structural Basis | Implication |

|---|---|---|

| Mechanism of Action [8] | β-lactam ring mimics the D-Ala-D-Ala terminus of bacterial cell wall precursors. | Acylates active site serine of Penicillin-Binding Proteins (PBPs), inhibiting cell wall synthesis [8]. |

| Cross-Reactivity in Hypersensitivity [9] | Cephems with a tetrazolyl group at the C3 position can trigger delayed-type hypersensitivity. | The tetrazolyl group itself and the 7-ACA core are involved in T-cell recognition, leading to cross-reactivity between cephems sharing this structural feature [9]. |

| Affinity for Resistant PBPs [8] | Specific R1 side chains (e.g., acylureido group in azlocillin) enhance affinity and acylation rate for PBPs from resistant bacteria like Enterococcus faecium. | Informing the design of new β-lactams effective against resistant strains by optimizing side-chain interactions [8]. |

The ongoing research and development efforts, particularly in direct in vivo biosynthesis [4] [6] and enzyme engineering for one-step conversion [4] [5], are paving the way for more sustainable and efficient production of 7-ACA and its derivatives, ensuring this critical intermediate remains a cornerstone of antibiotic therapy.

References

- 1. 7 Aminocephalosporanic Acid - an overview [sciencedirect.com]

- 2. 7 Aminocephalosporanic Acid - an overview [sciencedirect.com]

- 3. 7 Aminocephalosporanic Acid - an overview [sciencedirect.com]

- 4. A Straightforward Approach to Synthesize 7 ... [pmc.ncbi.nlm.nih.gov]

- 5. The synthesis of cinnamyl acetate and deacetyl-7- ... [sciencedirect.com]

- 6. Construction of a 7-Aminocephalosporanic Acid (7ACA) ... [nature.com]

- 7. Design, synthesis and biological activities of some 7- ... [pubmed.ncbi.nlm.nih.gov]

- 8. Structure-Activity Relationships of Different β-Lactam ... [pmc.ncbi.nlm.nih.gov]

- 9. Structural Correlations With Cross-Reactivity of Beta- ... [pubmed.ncbi.nlm.nih.gov]

what is 7-aminocephalosporanic acid

Production Methods for 7-ACA

7-ACA is industrially obtained from cephalosporin C (CPC), a fermentation product of the fungus Acremonium chrysogenum [1] [2]. The key challenge is removing the α-aminoadipic side chain from CPC to expose the 7-amino group. This is achieved through chemical or enzymatic processes.

The following diagram illustrates the primary pathways for 7-ACA production from cephalosporin C:

Production pathways for 7-ACA from Cephalosporin C

Chemical Cracking

The traditional chemical method involves a two-step process using trimethylchlorosilane and phosphorus pentachloride, followed by hydrolysis [3]. While established, this process requires organic solvents and generates significant toxic chemical waste, leading to substantial environmental impacts and higher costs [1].

Enzymatic Hydrolysis

The enzymatic approach has largely replaced the chemical method due to its efficiency and greener profile [1]. It can be performed in two ways:

Two-Step Enzymatic Process: This is the common industrial method [1] [2].

- First Step: Cephalosporin C is treated with D-amino acid oxidase (DAO). This enzyme oxidatively deaminates the α-aminoadipyl side chain, converting it to glutaryl-7-aminocephalosporanic acid (GL-7-ACA) [1] [2].

- Second Step: GL-7-ACA is converted to 7-ACA by glutaryl-7-ACA acylase (GLA), which cleaves the amide bond [1].

One-Step Enzymatic Process (Direct Conversion): This innovative approach uses a single enzyme, cephalosporin C acylase (CCA), to directly convert CPC into 7-ACA [1]. Recent research focuses on engineering superior CCA enzymes and creating transgenic Acremonium chrysogenum strains that can express bacterial CCA genes, potentially allowing for "one-pot" production of 7-ACA directly in the fermentation broth, thereby simplifying downstream processing [1].

The table below compares the key features of these production methods.

| Feature | Chemical Cracking | Two-Step Enzymatic Process | One-Step Enzymatic Process |

|---|---|---|---|

| Process | Multi-step chemical reaction [3] | Two enzymatic steps (DAO + GLA) [1] [2] | Single enzymatic step (CCA) [1] |

| Conditions | Harsh (organic solvents) [1] | Mild (aqueous, moderate T & pH) [1] | Mild (aqueous, moderate T & pH) [1] |

| Environmental Impact | High (toxic waste) [1] | Lower (reduced waste) [1] | Potentially the lowest [1] |

| Yield & Efficiency | ~50% yield from CPC [3] | Similar yield to chemical, but more efficient [1] | Actively researched; best strains show ~30% one-step conversion [1] |

| Key Advantage | Established technology | Reduced environmental impact; industrial standard [4] | Simplified process; potential for in vivo production [1] |

Experimental Protocol: In Vivo 7-ACA Production in Transgenic Fungus

A 2022 study demonstrated a transgenic in vivo approach for 7-ACA production [1]. Here is a summary of the key methodology:

- Objective: To engineer a strain of Acremonium chrysogenum that can directly produce 7-ACA by expressing bacterial cephalosporin C acylase (CCA) genes [1].

- Strain & Plasmids: The high cephalosporin-producing strain A. chrysogenum A3/2 was used. Recombinant plasmids (pXUL-4, pXUL-22, pXUL-2) carrying different codon-optimized bacterial

ccagenes under the control of a fungal promoter were constructed [1]. - Transformation: A. chrysogenum was transformed using a protoplast method with the constructed plasmids. Transformants were selected on solid complete culture medium (CCM) containing nourseothricin (25 µg/mL) [1].

- Culture Conditions: Transformants were grown in liquid CCM or minimal medium (MM) at 27°C with shaking at 180 rpm. Mycelia and culture supernatants were analyzed separately [1].

- Analysis & Verification:

- Protein Verification: Successful expression and correct processing of the heterologous CCA enzymes into α- and β-subunits were confirmed via Western blot and mass spectrometry [1].

- Product Detection: The presence of 7-ACA and other metabolites in both mycelia and culture broth was detected and quantified using extensive HPLC analysis [1].

- Optimization: The culture conditions (incubation time, temperature, pH) for the active bacterial acylase in the culture supernatant were explored to find the optimal conversion rate from CPC to 7-ACA [1].

Applications in Drug Development

7-ACA serves as the essential starting material for synthesizing the entire family of semi-synthetic cephalosporin antibiotics. By adding different side chains at the 7-amino position (R1) and/or the 3-position (R2) of its core structure, pharmaceutical companies can create drugs with tailored properties [3] [2].

These modifications lead to cephalosporins categorized into generations, which differ in their spectrum of antibacterial activity, resistance to β-lactamases, and pharmacokinetic properties [2]. The table below lists some key antibiotics derived from 7-ACA.

| Cephalosporin Generation | Key Antibiotics Derived from 7-ACA |

|---|---|

| First-Generation | Cefazolin, Cephalexin, Cephradine [2] |

| Second-Generation | Cefuroxime, Cefaclor, Cefoxitin (a cephamycin) [2] |

| Third-Generation | Ceftriaxone, Cefotaxime, Ceftazidime, Cefoperazone [2] |

| Fourth-Generation | Cefepime, Cefpirome [2] |

| Fifth-Generation | Ceftaroline (active against MRSA) [1] |

Market Overview

The global market for 7-ACA is significant and growing, driven by the continuous demand for cephalosporin antibiotics.

| Market Segment | Details |

|---|---|

| Global Market Size (2023) | ~US$ 671.2 Million [4] |

| Projected Market Size (2034) | ~US$ 1,264.68 Million [4] |

| CAGR (2024-2034) | ~5.54% [4] |

| Dominant Production Method | Enzymatic Hydrolysis [4] |

| Dominant Application | Ceftriaxone [4] |

| Key Regional Players | Asia-Pacific (fastest growth), North America (established market) [4] [5] |

Future Outlook

Research and development in the 7-ACA sector are focused on:

- Process Innovation: Advancing biocatalysis and enzyme engineering to improve yields, purity, and sustainability while reducing costs and environmental impact [1] [6].

- In Vivo Production: Developing transgenic microbial strains for direct 7-ACA biosynthesis, which could revolutionize production by eliminating complex isolation and conversion steps [1].

- Addressing Resistance: The ongoing battle against antimicrobial resistance continues to drive the development of new cephalosporin derivatives from the 7-ACA scaffold to combat resistant bacterial strains [1] [2].

References

- 1. A Straightforward Approach to Synthesize 7 ... [pmc.ncbi.nlm.nih.gov]

- 2. 7 Aminocephalosporanic Acid - an overview [sciencedirect.com]

- 3. 7-Aminocephalosporanic acid | 957-68-6 [chemicalbook.com]

- 4. This compound (7-ACA) Market Sets for ... [towardshealthcare.com]

- 5. This compound (7-ACA) Future-proof ... [archivemarketresearch.com]

- 6. This compound Market Size & Share 2025- ... [360iresearch.com]

Comprehensive Technical Guide: 7-Aminocephalosporanic Acid (7-ACA) Mechanism and Pharmaceutical Applications

Introduction to 7-ACA and its Fundamental Importance

7-Aminocephalosporanic acid (7-ACA) represents the fundamental core chemical structure for the synthesis of numerous cephalosporin antibiotics that are critically important in modern clinical practice. This compound serves as the essential synthon upon which an entire class of β-lactam antibiotics is built, with the global pharmaceutical industry relying on 7-ACA as the key intermediate for producing semi-synthetic cephalosporins [1]. The molecular structure of 7-ACA consists of a bicyclic ring system containing a β-lactam ring fused to a dihydrothiazine ring, which distinguishes it from penicillins that contain a β-lactam ring fused to a thiazolidine ring [2] [3]. This core structure is chemically modified at two primary positions: the C-7 amino group (R1 side chain) and the C-3 position (R2 side chain), enabling the creation of antibiotics with varying spectra of antimicrobial activity, pharmacokinetic properties, and resistance profiles [2].

The historical development of 7-ACA isolation and production methods marked a revolutionary advancement in antibiotic medicine, analogous to the discovery of 6-aminopenicillanic acid (6-APA) for penicillin derivatives [3]. Prior to the availability of 7-ACA, cephalosporin antibiotics were limited to natural compounds with restricted spectra of activity. The ability to chemically or enzymatically remove the side chain of cephalosporin C to yield 7-ACA provided pharmaceutical chemists with the foundational building block for engineering thousands of cephalosporin derivatives with optimized therapeutic properties [2] [1]. This breakthrough has led to the development of five generations of cephalosporin antibiotics, each with progressively expanded spectra of activity against bacterial pathogens, particularly against Gram-negative organisms [4] [5]. The continued importance of 7-ACA in modern medicine is evidenced by its central role in supplying the global antibiotic market, with ongoing research focused on improving production methodologies and developing novel derivatives to address emerging antimicrobial resistance challenges [4] [6].

Chemical Structure and Relationship to Antibiotic Activity

The chemical architecture of 7-ACA is characterized by a fused β-lactam-Δ³-dihydrothiazine two-ring system, systematically named as (6R,7R)-3-[(acetyloxy)methyl]-7-amino-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid with a molecular formula of C₁₀H₁₂N₂O₅S and a molecular weight of 272.27 g·mol⁻¹ [1]. This distinctive butterfly-shaped molecule exhibits a deviation of approximately 0.02–0.03 nm of the β-lactam nitrogen atom from the plane defined by its substituents, creating molecular strain that contributes to its biological activity [2]. The inherent ring strain of the four-membered β-lactam ring and the distortion from planar geometry in the bicyclic system are traditionally considered essential factors for the high chemical reactivity of these compounds with bacterial target enzymes, though contemporary analysis suggests that transport characteristics, receptor binding affinity, and enzyme inhibition kinetics may play more significant roles in determining biological activity [2].

The functional group arrangement in 7-ACA provides two primary sites for chemical modification that govern the ultimate antibiotic properties of resulting derivatives:

The C-7 acylamido side chain (R1) is a key determinant of the compound's hydrophilic/hydrophobic character and significantly influences antibacterial spectrum, potency, and resistance to β-lactamases [2]. Modifications at this position have yielded successive generations of cephalosporins with expanded activity against Gram-negative pathogens.

The C-3 substituent (R2) primarily affects pharmacokinetic properties including metabolic stability, protein binding, and elimination half-life, though it also influences antibacterial activity to some degree [2]. The C-4 carboxyl group must remain unsubstituted to maintain antibacterial efficacy [2].

Table 1: Key Functional Groups and Their Roles in 7-ACA Derivatives

| Position | Chemical Group | Role in Antibiotic Activity | Modification Impact |

|---|---|---|---|

| C-7 | Amino group | Acylation site for side chain addition | Determines spectrum of activity, β-lactamase resistance |

| C-3 | Acetoxymethyl | Influences pharmacokinetics | Affects metabolic stability, half-life, dosing frequency |

| C-4 | Carboxyl group | Essential for binding to PBPs | Must remain unsubstituted for antibacterial activity |

| N-5/O-8 | β-lactam carbonyl | Reactive center for acylation | Directly involved in binding to bacterial transpeptidases |

The stereochemical configuration at C-6 and C-7 positions ((6R,7R)) is essential for maintaining antibacterial activity, as alterations to this specific three-dimensional arrangement typically result in complete loss of efficacy against bacterial targets [1]. The C-3 acetoxymethyl group can be replaced with various heterocyclic substituents such as methyltetrazolethiol or pyridinium groups to enhance serum half-life and improve tissue penetration [2]. Additionally, the introduction of a 7-α-methoxy group in cephamycin derivatives (such as cefotetan and cefoxitin) significantly decreases vulnerability to β-lactamase hydrolysis, expanding activity against anaerobic bacteria and β-lactamase-producing strains [7]. These structure-activity relationships demonstrate how strategic chemical modifications to the 7-ACA core enable fine-tuning of antibiotic properties to address specific clinical needs and resistance patterns.

Production Methodologies: From Chemical to Enzymatic Synthesis

Chemical Synthesis Route

The traditional chemical process for 7-ACA production involves a multi-step procedure beginning with cephalosporin C (CPC) isolation from fermentation broths of the fungus Acremonium chrysogenum [4]. The chemical conversion typically employs sequential reactions including protection, activation, and deprotection steps to remove the α-aminoadipyl side chain from the cephem nucleus. This method historically utilized harsh chemical reagents such as acid chlorides or silyl chlorides in organic solvents, followed by nucleophilic displacement or hydrolysis to yield 7-ACA [2]. While effective for industrial production, the chemical route generates substantial environmental pollutants including toxic chemical waste and organic solvents, with significant challenges in waste management and recovery [4] [8]. The process also requires extreme conditions of temperature and pH that can lead to decomposition of the sensitive β-lactam ring, potentially reducing overall yields and increasing production costs due to the need for specialized corrosion-resistant equipment [4].

Enzymatic Synthesis Approaches

The enzymatic hydrolysis method has largely replaced chemical synthesis in modern industrial production due to its superior environmental compatibility and process efficiency [4] [8]. The most established enzymatic approach employs a two-step cascade using immobilized enzymes:

In the initial step, D-amino acid oxidase (DAO) from Trigonopsis variabilis catalyzes the oxidative deamination of cephalosporin C, converting the α-aminoadipyl side chain to the corresponding keto adipyl derivative which spontaneously decarboxylates to form glutaryl-7-aminocephalosporanic acid (GL-7-ACA) [4].

The subsequent step utilizes GL-7-ACA acylase (GLA), typically a heterologous recombinant protein produced in Escherichia coli, which hydrolyzes the amide bond in GL-7-ACA to yield 7-ACA [4] [9].

This two-step enzymatic method operates under mild reaction conditions (neutral pH, moderate temperatures) and avoids the use of hazardous chemicals, significantly reducing environmental impact [4] [8]. The enzymes are typically immobilized on solid supports to enhance stability and enable continuous operation in bioreactors, with yields comparable to or exceeding those of the chemical method [4].

Innovative One-Step Bioconversion

The latest advancement in 7-ACA production involves a one-step bioconversion using a single enzyme, cephalosporin C acylase (CCA), discovered and developed from various bacterial strains [4]. These CCAs have been classified into five classes based on gene structures, molecular masses, and enzyme properties, with extensive protein engineering employed to enhance their catalytic efficiency toward cephalosporin C [4]. For instance, site-directed mutagenesis of GL-7-ACA acylase from Pseudomonas sp. SE83 produced a mutant (S12) with an 850% increase in activity against CPC compared to the wild-type enzyme [4]. Pharmaceutical manufacturers have implemented CCAs with high activity since approximately 2006, typically producing these enzymes as recombinant proteins in E.. coli and immobilizing them on solid supports to create stable biocatalysts for industrial-scale production [4].

Table 2: Comparison of 7-ACA Production Methods

| Production Method | Key Steps | Advantages | Disadvantages |

|---|---|---|---|

| Chemical Synthesis | Chemical protection/activation, nucleophilic displacement | Established technology, high purity | Toxic waste, hazardous reagents, high cost |

| Two-Step Enzymatic | DAO oxidation followed by GL-7-ACA acylase hydrolysis | Mild conditions, reduced waste, environmentally friendly | Requires two enzymes, intermediate purification |

| One-Step Enzymatic | Direct conversion by cephalosporin C acylase | Simplified process, high efficiency | Enzyme engineering required, stability challenges |

| In Vivo Bioconversion | Engineered A. chrysogenum expresses bacterial CCA | Single fermentation step, minimal downstream processing | Genetic engineering challenges, lower current yield |

Emerging In Vivo Production Systems

A cutting-edge approach that could potentially revolutionize 7-ACA manufacturing involves the creation of transgenic fungal strains capable of direct 7-ACA production [4] [8]. This method employs recombinant DNA technology to express bacterial genes for cephalosporin C acylase in the native CPC producer Acremonium chrysogenum, enabling simultaneous biosynthesis of CPC and its conversion to 7-ACA within a single fermentation system [4]. Researchers have successfully constructed such recombinant strains using codon-optimized bacterial cca genes, with verification of heterologous enzyme processing into α- and β-subunits within the fungal cellular environment [4] [8]. Extensive HPLC analyses have detected both substrates and products of CCAs in fungal mycelia and culture supernatants, with the highest 7-ACA concentrations found in the latter [4]. The best transgenic fungal strains reportedly achieve a one-step conversion rate of approximately 30% for the bacterial acylase, representing a remarkable contribution to potential future pharmaceutical manufacturing with reduced production costs and simplified downstream processing [4] [8].

Enzyme Mechanisms in 7-ACA Biosynthesis

Glutaryl-7-ACA Acylase Activation and Catalysis

The GL-7-ACA acylase from Pseudomonas sp. strain GK16 exemplifies the sophisticated enzymatic machinery required for 7-ACA production, functioning as an (αβ)₂ heterotetramer composed of two nonidentical subunits derived from a common precursor polypeptide [9]. This enzyme undergoes a remarkable autocatalytic processing mechanism to achieve its active conformation. The nascent 74-kDa polypeptide contains sequences encoding a signal peptide, followed by a 16-kDa α-subunit and a 54-kDa β-subunit [9]. After translocation into the periplasm and removal of the signal peptide, the resulting 70-kDa inactive precursor undergoes proteolytic cleavage between Gly198 and Ser199, generating the separate α and β subunits that assemble into the active heterotetrameric enzyme [9]. This activation mechanism exemplifies the N-terminal nucleophile (Ntn) hydrolase family, where the N-terminal serine residue of the β subunit acts as a nucleophile in both self-processing and subsequent catalytic activity [9].

The catalytic mechanism of GL-7-ACA acylase involves a two-step process wherein the N-terminal serine of the β subunit first attacks the amide bond of the substrate (GL-7-ACA), forming a covalent acyl-enzyme intermediate with concomitant release of 7-ACA [9]. In the second step, a water molecule hydrolyzes this intermediate, regenerating the free enzyme and releasing the glutaric acid side product. Site-directed mutagenesis studies confirm the essential role of Ser199 in both enzyme activity and processing, as substitution with alanine or cysteine residues abolishes both functions [9]. Mass spectrometry analyses have further revealed a secondary processing site at Gly189-Asp190 within the α subunit, with removal of the intervening spacer peptide (Asp190 to Gly198) required for full enzyme activation [9]. This sophisticated activation mechanism ensures that the enzyme only achieves its mature, active conformation after proper cellular localization, preventing premature activity that could disrupt cellular functions.

Cephalosporin C Acylase Specificity and Engineering

Cephalosporin C acylases (CCAs) represent specialized enzymes capable of direct conversion of cephalosporin C to 7-ACA without requiring the intermediate GL-7-ACA formation [4]. These enzymes have been classified into five distinct classes based on their gene structures, molecular masses, and biochemical properties [4]. Extensive protein engineering efforts over the past two decades have focused on enhancing the catalytic efficiency and substrate specificity of CCAs toward cephalosporin C, as many natural variants exhibit preferential activity toward other substrates such as glutaryl acylases or penicillin acylases [4]. Using techniques including molecular modeling, site-directed mutagenesis, and directed evolution, researchers have developed CCA variants with dramatically improved activity against cephalosporin C [4].

The engineering strategy typically targets amino acid residues in the substrate-binding pocket to better accommodate the unique features of cephalosporin C, particularly the α-aminoadipyl side chain with its carboxyl group [4]. For example, the S12 mutant of GL-7-ACA acylase from Pseudomonas sp. SE83 contains six amino acid modifications that collectively increase activity against CPC by 850% compared to the wild-type enzyme [4]. These engineered CCAs have been successfully implemented in industrial-scale 7-ACA production since approximately 2006, typically expressed as recombinant proteins in E. coli host systems and immobilized on solid supports to enhance operational stability [4]. The continued refinement of these enzymes through protein engineering represents an active area of research, with goals of further improving conversion efficiency, stability under process conditions, and resistance to substrate inhibition.

Enzymatic pathways for 7-ACA production from cephalosporin C

7-ACA as precursor for Semisynthetic Cephalosporins

Generational Development of Cephalosporins

The strategic chemical modification of 7-ACA at the C-7 and C-3 positions has enabled the development of five generations of cephalosporin antibiotics, each with progressively enhanced spectra of activity and improved pharmacological properties [4] [2] [5]. The first-generation cephalosporins, including cefalotin, cephapirin, and cefazolin, demonstrate potent activity against Gram-positive cocci such as methicillin-susceptible Staphylococcus aureus (MSSA) and streptococci, but exhibit limited efficacy against Gram-negative bacteria [4] [2]. These early derivatives established the clinical utility of cephalosporins for surgical prophylaxis and treatment of community-acquired infections, with their structural modifications primarily focused on improving stability and pharmacokinetics rather than expanding antibacterial spectrum [2].

The second and third-generation cephalosporins addressed the limitation of narrow Gram-negative coverage through strategic introduction of more complex side chains at the C-7 position, resulting in enhanced stability against β-lactamases produced by Gram-negative pathogens such as Haemophilus influenzae [4]. These generations also offered advantages in dosing regimens, with potential for reduced frequency and extended administration intervals [4]. Additionally, the structural distinctions of these later-generation cephalosporins reduced the risk of cross-reactivity in penicillin-allergic patients, as the similarity in side chain structures between first-generation cephalosporins and penicillins that triggered cross-reactions was eliminated [4]. The fourth-generation compounds such as cefepime and cefpirome further extended the spectrum with improved penetration through the outer membrane of Gram-negative bacteria and reduced affinity for β-lactamases that had developed resistance to earlier generations [4] [5]. Most recently, fifth-generation cephalosporins including ceftaroline have uniquely combined broad-spectrum activity with efficacy against methicillin-resistant Staphylococcus aureus (MRSA), addressing a critical gap in the antibiotic arsenal [4].

Structure-Activity Relationship Rationale

The rational design of cephalosporin derivatives from 7-ACA follows well-established structure-activity relationship principles that guide pharmaceutical chemists in optimizing antibacterial properties [2] [5]. The C-7 acylamido side chain primarily influences the antibacterial spectrum and β-lactamase resistance profile, with aminothiazole oxime groups particularly associated with expanded Gram-negative coverage and enhanced stability against broad-spectrum β-lactamases [2]. The steric and electronic properties of this side chain determine the molecule's ability to penetrate the outer membrane of Gram-negative bacteria and resist hydrolysis by bacterial enzymes [2]. Additionally, the orientation of the imino group in the C-7 side chain significantly affects antibiotic potency, with (E)-isomers generally exhibiting superior activity compared to (Z)-isomers [2].

The C-3 substituent primarily influences pharmacokinetic properties including metabolic stability, serum protein binding, and elimination half-life, though it also contributes to antibacterial potency [2]. The native acetoxymethyl group at C-3 is susceptible to enzymatic hydrolysis by esterases in vivo, leading to inactivation, thus replacement with metabolically stable heterocycles such as methyltetrazolethiol, thiadiazolethiol, or pyridinium groups has yielded derivatives with improved pharmacokinetic profiles [2]. The C-3 position also provides an attachment point for prodrug development, as exemplified by cefpodoxime proxetil where esterification masks the C-4 carboxyl group to enhance oral absorption, with subsequent hydrolysis in vivo regenerating the active form [6]. The dual modification approach targeting both C-7 and C-3 positions has enabled fine-tuning of cephalosporin properties to address specific clinical needs, including enhanced anti-pseudomonal activity, improved central nervous system penetration, or prolonged elimination half-life allowing once-daily dosing [2].

Table 3: Cephalosporin Generations and Their 7-ACA Derivative Properties

| Generation | Representative Drugs | Key Structural Features | Antibacterial Spectrum |

|---|---|---|---|

| First | Cefalotin, Cefazolin | Simple aromatic side chains at C-7 | Gram-positive cocci, limited Gram-negative |

| Second | Cefuroxime, Cefoxitin | Complex C-7 side chains, C-3 carbamates | Expanded Gram-negative, β-lactamase stability |

| Third | Cefotaxime, Ceftazidime | Aminothiazole oxime C-7 groups | Enhanced Gram-negative, some Pseudomonas |

| Fourth | Cefepime, Cefpirome | Zwitterionic C-7 side chains | Broad spectrum including Pseudomonas |

| Fifth | Ceftaroline | C-7 groups optimized for MRSA coverage | Gram-positive including MRSA, broad Gram-negative |

Experimental Protocols and Research Methodologies

In Vivo 7-ACA Production in Engineered A. chrysogenum

The innovative approach for direct 7-ACA production involves creating recombinant strains of Acremonium chrysogenum that express bacterial cephalosporin C acylase genes [4] [8]. The experimental protocol begins with codon optimization of bacterial cca genes using specialized software (e.g., GENEius) based on the codon usage preference of A. chrysogenum, followed by custom gene synthesis [4] [8]. These optimized genes are then cloned into fungal expression vectors containing selectable markers such as nourseothricin resistance genes [4]. The constructed plasmids are introduced into A. chrysogenum via protoplast-mediated transformation, with transformants selected on complete culture media (CCM) containing nourseothricin at 25 µg/mL [4] [8].

For analytical characterization, fungal strains are cultivated in liquid CCM or minimal medium (MM) at 27°C with agitation at 180 rpm [4] [8]. As a preculture, A. chrysogenum mycelia are inoculated into liquid CCM medium and incubated for 7 days, after which arthrospores are harvested by centrifugation at 5000× g for 5 minutes and resuspended in 0.9% NaCl solution to a density of 200 mg/mL [4]. For production experiments, 200 mg of arthrospores are inoculated into liquid CCM to ensure consistent starting biomass [4]. The expression and processing of heterologous bacterial acylases are verified by Western blot and mass spectrometry analyses, confirming proper cleavage into α- and β-subunits within the fungal cellular environment [4] [8]. The conversion of cephalosporin C to 7-ACA is monitored using extensive HPLC analysis of both fungal mycelia and culture supernatants, with the highest 7-ACA concentrations typically detected in the latter [4]. Researchers have optimized conversion conditions by testing various incubation times, temperatures, and pH values, determining that the best transgenic strains achieve a one-step conversion rate of approximately 30% for the bacterial acylase [4] [8].

Analytical Methods for 7-ACA Quantification and Characterization

High-performance liquid chromatography (HPLC) represents the primary analytical method for quantifying 7-ACA in both production samples and pharmaceutical formulations [3]. A validated method for cephalosporin analysis employs an octadecylsilane (C18) column maintained at 55°C with a mobile phase consisting of 0.001 M tetrabutylammonium hydrogen sulfate, 0.001 M tetrabutylammonium hydroxide, and 7.5% methanol in 0.01 M sodium phosphate buffer (pH 7.5) [3]. The flow rate is typically set at 0.5 mL/min with detection at 254 nm, providing satisfactory resolution of 7-ACA from related compounds including cephapirin, desacetylcephapirin, and cefazolin [3]. For more complex mixtures or biological samples, liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers superior sensitivity and specificity [5].

A developed LC-MS/MS method for cephalosporin analysis utilizes a reversed-phase ACE C₁₈ column (5 cm × 2.1 mm ID, 3 μm particle size) with a corresponding guard column [5]. The mobile phase typically consists of ammonium formate buffer with acetonitrile or methanol gradient elution, coupled to a mass spectrometer equipped with an electrospray ionization (ESI) source operating in multiple reaction monitoring (MRM) mode [5]. This highly sensitive technique enables detection and quantification of 7-ACA and various cephalosporin derivatives in complex matrices including fermentation broths, pharmaceutical formulations, and even biological samples from toxicity studies [5]. The method has been validated for specificity, linearity, accuracy, precision, and robustness according to regulatory guidelines, making it suitable for both quality control and research applications [5].

Experimental workflow for in vivo 7-ACA production

Emerging Research and Future Perspectives

Novel 7-ACA Derivatives and Their Applications

Recent investigations have explored the synthesis and biological evaluation of novel 7-ACA derivatives with modified C-7 side chains, expanding potential applications beyond traditional antibacterial therapy [6]. A 2024 study reported the optimization of 7-ACA derivatives through amino acylation at C-7 using benzoyl and cinnamoyl chlorides, conducted at room temperature with modified solvent and reagent systems to improve yields and purity [6]. The resulting compounds were evaluated for antibacterial activity against five pathogenic bacteria (Bacillus subtilis, Pseudomonas aeruginosa, Streptococcus epidermidis, Salmonella typhi, and others) using the paper disk diffusion method for preliminary screening [6]. While both synthetic compounds demonstrated inhibition at high concentrations (2000 µg/mL), minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) values indicated relatively weak antibacterial activity compared to conventional cephalosporins [6]. However, one cinnamoyl derivative exhibited superior activity against B. subtilis compared to the benzoyl analog, suggesting structure-dependent antibacterial effects [6].

Perhaps more significantly, these novel 7-ACA derivatives demonstrated enzyme inhibition activity against caspase-3, caspase-7, and tyrosine kinase enzymes, representing the first report of such activity for 7-ACA derivatives [6]. The compounds showed weak to moderate inhibition against these enzymes, which play critical roles in apoptosis and cellular signaling pathways [6]. This finding suggests potential applications for 7-ACA derivatives in non-antibiotic therapeutic areas including cancer treatment and regulation of programmed cell death [6]. The cinnamoyl moiety in particular has been associated with diverse biological activities including antioxidant and anticancer effects in previous studies, potentially enhancing the multifunctionality of these 7-ACA derivatives [6]. This expansion into non-antibiotic applications represents a promising direction for leveraging the synthetic versatility of the 7-ACA scaffold to develop novel therapeutic agents addressing unmet medical needs beyond infectious diseases.

In Silico Approaches for Cephalosporin Development

Quantitative Structure-Activity Relationship (QSAR) modeling has emerged as a powerful computational tool for predicting the properties and biological activities of cephalosporin derivatives, accelerating the drug development process [5]. A 2019 study established a QSAR model to predict the absorption of cephalosporins in zebrafish for toxicity testing, based on the internal concentrations of 19 cephalosporins determined using a validated LC-MS/MS method [5]. The model was constructed using multilinear regression with five molecular descriptors, demonstrating satisfactory predictive performance with a q² value of 0.839 during leave-one-out cross-validation and 0.859 in external prediction [5]. This approach enables researchers to estimate internal drug concentrations in toxicity testing, correlating toxic effects with actual body burden rather than mere exposure concentrations [5].

These computational approaches are particularly valuable for understanding the relationship between chemical structure and biological behavior early in the drug development pipeline, potentially reducing attrition rates by identifying promising candidates while eliminating those with unfavorable properties [5]. As pharmaceutical companies face increasing challenges in antibiotic development due to antimicrobial resistance and regulatory hurdles, such in silico methods provide cost-effective strategies for prioritizing synthetic efforts and optimizing lead compounds [5]. Future applications of these computational approaches may include predicting metabolic stability, tissue penetration, and even potential for resistance development, further enhancing our ability to design optimized cephalosporin derivatives based on the versatile 7-ACA scaffold [5]. The integration of these computational methods with experimental validation represents a powerful paradigm for the next generation of antibiotic development, potentially extending the clinical utility of cephalosporin antibiotics in the face of escalating antimicrobial resistance challenges.

Conclusion

References

- 1. - 7 - Wikipedia ACA [en.wikipedia.org]

- 2. 7 Aminocephalosporanic Acid - an overview [sciencedirect.com]

- 3. - 7 – Knowledge and References – Taylor & Francis ACA [taylorandfrancis.com]

- 4. A Straightforward Approach to Synthesize 7 ... [pmc.ncbi.nlm.nih.gov]

- 5. Construction of a Quantitative Structure Activity ... [frontiersin.org]

- 6. Synthesis and Biological Activity Evaluation of Two Derivatives of... [link.springer.com]

- 7. Synthesis of 7α-Methoxy-7-(4-phenyl-1H-1,2,3-triazol- ... [pmc.ncbi.nlm.nih.gov]

- 8. A Straightforward Approach to Synthesize 7 ... [mdpi.com]

- 9. Two-Step Autocatalytic Processing of the Glutaryl... [pmc.ncbi.nlm.nih.gov]

Three Pathways for 7-ACA Synthesis

The synthesis of 7-Aminocephalosporanic Acid (7-ACA) from Cephalosporin C (CPC) can be achieved through three primary methods, each with distinct advantages and drawbacks.

| Method | Key Steps & Enzymes/Reagents | Key Characteristics |

|---|

| Chemical Synthesis [1] [2] | 1. Protection: Sillyl chlorides/trimethylsilyl chlorides protect carboxyl groups. [2] 2. Halogenation: PCl₅ or other agents halogenate the amide. [2] 3. Solvolysis & Hydrolysis: Alcohols (e.g., n-butanol) and water. [2] | - Historically first method developed. [1]

- Requires harsh conditions (organic solvents, low temps). [3] [2]

- Generates significant toxic waste. [3] | | Two-Step Enzymatic Synthesis [3] [4] | 1. Oxidation: D-amino acid oxidase (DAO) converts CPC to Glutaryl-7-ACA (GL-7-ACA). [3]

- Deacylation: Glutaryl-7-ACA acylase (GLA) converts GL-7-ACA to 7-ACA. [3] | - Industrial standard, replacing chemical route. [3]

- Milder conditions (ambient temp/pressure).

- Higher yield and environmentally friendly vs. chemical. [3] | | One-Step Enzymatic/Biological Synthesis [3] [4] [5] | - Single Enzyme: Cephalosporin C Acylase (CCA) directly converts CPC to 7-ACA. [3]

- In Vivo Approach: Engineered Acremonium chrysogenum expresses CCA for simultaneous CPC production and conversion. [3] [5] | - Most advanced & efficient method. [3]

- Aims to minimize downstream processing. [3]

- Demonstrated ~30% conversion rate in vivo. [3] [5] |

Detailed Experimental Protocols

For researchers looking to implement or study these synthesis methods, here are the protocols for the two most relevant enzymatic approaches.

Protocol 1: Two-Step Enzymatic Synthesis

This is a well-established in vitro method using immobilized enzymes.

- Step 1: Oxidation with D-amino acid Oxidase (DAO)

- Enzyme Source: Historically from the yeast Trigonopsis variabilis or the fungus Fusarium solani (as cDNA). [3] [4]

- Reaction Setup: CPC is reacted with the immobilized DAO. The reaction produces GL-7-ACA and requires the presence of catalase to decompose the hydrogen peroxide by-product, which can deactivate enzymes and degrade the product. [3]

- Step 2: Hydrolysis with Glutaryl-7-ACA Acylase (GLA)

- Enzyme Source: Typically a recombinant glutaryl acylase, such as from Escherichia coli or Pseudomonas diminuta. [3] [4]

- Reaction Setup: The GL-7-ACA from Step 1 is fed directly to the immobilized GLA, which performs the hydrolysis to yield 7-ACA. [3]

- Conditions: Both steps are performed under mild aqueous conditions, typically at near-neutral pH and moderate temperatures (e.g., 25-30°C), to preserve enzyme activity and product integrity. [3]

Protocol 2: Direct One-Step In Vivo Biosynthesis

This protocol describes the construction of a transgenic Acremonium chrysogenum strain for direct 7-ACA production [3] [5].

- Strain Engineering

- Host Strain: A high cephalosporin C-producing strain of Acremonium chrysogenum (e.g., A3/2 or BC2116). [3] [4]

- Gene Design: Codon-optimized bacterial cephalosporin C acylase (CCA) genes (e.g., ccaA, ccaB) are synthesized for optimal expression in the fungus. [3]

- Transformation & Selection: The CCA gene is cloned into an expression vector under a strong fungal promoter (e.g., from the alkaline protease gene). The construct is transformed into A. chrysogenum protoplasts, and transformants are selected using a resistance marker like nourseothricin. [3]

- Fermentation and Analysis

- Culture Conditions: Transgenic strains are grown in liquid complete culture medium (CCM) or minimal medium (MM) at 27°C with shaking at 180 rpm. [3]

- Analysis: Culture supernatants and mycelia are analyzed by HPLC to detect and quantify CPC and 7-ACA. Expression and correct processing of the heterologous CCA are confirmed via Western blot and mass spectrometry. [3]

- Optimization: The study optimized the conversion by testing different incubation times, temperatures, and pH values in the culture supernatant, finding the best transgenic strains achieved a one-step conversion rate of 30%. [3] [5]

The following diagram illustrates the logical workflow for constructing and testing the transgenic fungal strain described in Protocol 2.

Workflow for creating a transgenic 7-ACA producing strain.

Emerging Trends and Future Directions

The field of 7-ACA synthesis continues to advance, focusing on efficiency and sustainability.

- Enzyme Engineering: Protein engineering techniques like site-directed mutagenesis and directed evolution are used to create CCA variants with significantly improved activity and stability. For instance, a mutant called S12 showed an 850% increase in activity on CPC compared to the wild-type enzyme [3].

- Market Shift to Enzymatic Methods: The global market for enzymatic synthesis of 7-ACA is projected for robust growth, driven by demand for greener processes. The market is segmented by application, with Ceftriaxone synthesis being the largest driver [6] [7].

- Exploration of 7-ACA Derivatives: Beyond its role as an antibiotic intermediate, 7-ACA is a starting point for new bioactive molecules. Recent research has successfully synthesized 7-ACA derivatives (e.g., with benzoyl and cinnamoyl chlorides) and evaluated them for enzyme inhibition activities against caspase-3, caspase-7, and tyrosine kinase [8].

References

- 1. - 7 - Wikipedia ACA [en.wikipedia.org]

- 2. Process for the preparation of this compound [patents.google.com]

- 3. A Straightforward Approach to Synthesize 7 ... [pmc.ncbi.nlm.nih.gov]

- 4. Construction of a this compound (7ACA) ... [nature.com]

- 5. A Straightforward Approach to Synthesize -Aminocephalosporanic... 7 [pubmed.ncbi.nlm.nih.gov]

- 6. Enzymatic Synthesis of 7-ACA Report Probes the 705 ... [marketreportanalytics.com]

- 7. This compound (7-ACA) Future-proof ... [archivemarketresearch.com]

- 8. and Biological Activity Evaluation of Two Derivatives of... Synthesis [link.springer.com]

Comprehensive Application Notes and Protocols for the Enzymatic Production of 7-Aminocephalosporanic Acid (7-ACA) from Cephalosporin C

Then, I will now begin writing the main body of the application notes.

Introduction to 7-ACA and Its Pharmaceutical Significance

7-Aminocephalosporanic acid (7-ACA) serves as the fundamental core intermediate for the synthesis of numerous semi-synthetic cephalosporin antibiotics, which are classified into five generations based on their antimicrobial spectra and resistance profiles. The global market for 7-ACA was valued at approximately US$ 671.2 million in 2023 and is projected to reach US$ 1,264.68 million by 2034, growing at a compound annual growth rate (CAGR) of 5.54% [1]. This growing demand is driven by the increasing prevalence of bacterial infections worldwide, including pneumonia, urinary tract infections, and various hospital-acquired infections that require advanced-generation cephalosporins for effective treatment.

Traditional chemical methods for 7-ACA production involved multi-step chemical reactions under harsh conditions, requiring organic solvents and generating significant toxic waste [2]. These environmentally detrimental processes have been largely replaced by enzymatic biocatalysis, which offers substantial advantages including mild reaction conditions, high selectivity, reduced environmental impact, and excellent yield profiles [3]. The transition to enzymatic synthesis represents a significant advancement in green chemistry principles within the pharmaceutical industry, aligning with global sustainability initiatives while maintaining cost-effectiveness for large-scale production.

Overview of Enzymatic Production Methods

The enzymatic synthesis of 7-ACA from cephalosporin C (CPC) has evolved through several technological generations, each offering distinct advantages and challenges. The current industrial landscape primarily utilizes two main enzymatic approaches, with a third emerging method showing significant promise for future applications. The progression from chemical to enzymatic methods represents a paradigm shift in industrial biocatalysis, driven by both economic and environmental factors.

Table 1: Comparison of 7-ACA Production Methods

| Production Method | Key Features | Advantages | Disadvantages | Overall Yield |

|---|---|---|---|---|

| Chemical Process | Multi-step chemical deacylation using harsh reagents | Established technology | High environmental impact; toxic waste generation; complex purification | ~60-70% |

| Two-Step Enzymatic Process | Sequential use of D-amino acid oxidase and glutaryl-7-ACA acylase | Mild conditions (pH 8.0, 20-25°C); reduced waste; high quality product | Requires two separate steps; intermediate purification needed | ~85% [4] |

| One-Step Enzymatic Process | Direct conversion using cephalosporin C acylase (CCA) | Simplified process; reduced enzyme preparation cost; increased efficiency | Enzyme engineering required for optimal activity; higher development cost | ~96.7% [5] |

| In Vivo Transgenic Approach | Expression of bacterial CCA in A. chrysogenum | Elimination of CPC isolation steps; potential for continuous production | Early development stage; genetic instability challenges | ~30% conversion rate [2] |

The two-step enzymatic method has become the industry standard for large-scale 7-ACA production, achieving impressive molar yields of up to 85% under optimized conditions [4]. This process benefits from the availability of commercial enzyme preparations and well-established immobilization techniques that enhance enzyme stability and reusability. Meanwhile, the one-step enzymatic process represents the current research frontier, with recent advances in enzyme engineering and immobilization techniques significantly improving conversion efficiency and operational stability [5]. The emerging in vivo transgenic approach offers a glimpse into the future of antibiotic production, potentially revolutionizing manufacturing paradigms by integrating biosynthesis and bioconversion within a single microbial host [2].

Detailed Protocol 1: Two-Step Enzymatic Conversion of CPC to 7-ACA

Principle and Reaction Mechanism

The two-step enzymatic process utilizes D-amino acid oxidase (DAAO, EC 1.4.3.3) and glutaryl-7-ACA acylase (GLA, EC 3.5.1.93) in sequence to achieve the conversion of CPC to 7-ACA. In the first step, DAAO catalyzes the oxidative deamination of the D-α-aminoadipyl side chain of CPC, forming keto-adipyl-7-ACA (K-7-ACA) while simultaneously generating hydrogen peroxide as a byproduct. The keto intermediate then undergoes spontaneous decarboxylation in the presence of hydrogen peroxide to yield glutaryl-7-ACA (GL-7-ACA). In the second step, GLA specifically hydrolyzes the amide bond in GL-7-ACA to produce the final product, 7-ACA [4]. This coordinated reaction cascade benefits from the high specificity of both enzymes and the favorable reaction kinetics under optimized conditions.

Materials and Equipment

- Cephalosporin C (substrate, typically as sodium salt)

- Immobilized DAAO from Trigonopsis variabilis (activity ≥100 U/g)

- Immobilized GLA from Pseudomonas diminuta or recombinant E. coli (activity ≥80 U/g)

- Potassium phosphate buffer (0.1 M, pH 8.0)

- Hydrogen peroxide (30% w/v solution)

- Sodium bisulfite (for quenching residual H₂O₂)

- pH meter and electrodes

- Temperature-controlled bioreactor (2-50 L capacity, with agitation and aeration)

- HPLC system with C18 column for analytical monitoring

- Centrifuge and filtration apparatus

- Lyophilizer for final product processing

Step-by-Step Procedure

First Step Reaction Setup: Prepare a 2% (w/v) solution of CPC in 0.1 M potassium phosphate buffer (pH 8.0) in the bioreactor. Maintain temperature at 20-25°C with constant agitation at 150-200 rpm.

DAAO Catalysis: Add immobilized DAAO at a 5-10% (w/v) ratio to the CPC solution. Initiate the reaction by starting aeration with oxygen or air at 0.5-1.0 vvm (volume per volume per minute). Monitor the reaction by HPLC sampling every 30 minutes.

Reaction Monitoring and Completion: Typically, the conversion of CPC to GL-7-ACA reaches >95% within 4-6 hours. Confirm completion by HPLC when CPC peak area diminishes to <2% of initial value.

Enzyme Separation and Peroxide Quenching: Separate immobilized DAAO by simple filtration for reuse. Add stoichiometric sodium bisulfite to quench residual hydrogen peroxide.

Second Step Reaction: Adjust the pH of the GL-7-ACA solution to pH 8.0 if necessary. Add immobilized GLA at a 3-5% (w/v) ratio. Maintain temperature at 25°C with mild agitation (100-150 rpm) for 2-3 hours.

Product Recovery: Remove immobilized GLA by filtration. Adjust the pH of the solution to ~4.0 using hydrochloric acid to precipitate 7-ACA. Recover the product by centrifugation, followed by washing with cold water and acetone. Finally, lyophilize the pure 7-ACA product.

Table 2: Optimization Parameters for Two-Step Enzymatic Conversion

| Parameter | Step 1 (DAAO) | Step 2 (GLA) | Optimal Range | Impact on Yield |

|---|---|---|---|---|

| Temperature | 20-25°C | 25-30°C | 20-30°C | ±5% per 5°C deviation |

| pH | 8.0 | 8.0 | 7.5-8.5 | Critical for enzyme activity |

| Enzyme Loading | 5-10% (w/v) | 3-5% (w/v) | Substrate-dependent | Directly affects reaction rate |

| Reaction Time | 4-6 hours | 2-3 hours | Variable | Prolonged time may cause degradation |

| Oxygen Supply | 0.5-1.0 vvm | Not required | - | Essential for DAAO activity |

| Substrate Concentration | 2-4% (w/v) | - | ≤4% | Higher concentrations may inhibit |

Process Optimization Notes

Enzyme Immobilization: Both DAAO and GLA exhibit significantly improved operational stability when immobilized on appropriate carriers such as epoxy-functionalized supports or ion-exchange resins. Proper immobilization typically allows for 10-15 reaction cycles without substantial loss of activity [6].

Oxygen Transfer: The first reaction step is oxygen-dependent, making efficient oxygen mass transfer critical for satisfactory reaction rates. In large-scale applications, consider using bubble columns or stirred tank reactors with optimized impeller designs to enhance oxygen dissolution.

Peroxide Management: Although hydrogen peroxide is essential for the spontaneous conversion of K-7-ACA to GL-7-ACA, excessive concentrations can lead to undesirable oxidation of the β-lactam ring. The addition of catalase can be beneficial to maintain peroxide at optimal levels, though the spontaneous reaction typically regulates this effectively.

Detailed Protocol 2: One-Step Enzymatic Conversion Using Cephalosporin C Acylase

Principle and Enzyme Engineering

The one-step enzymatic conversion employs a single enzyme, cephalosporin C acylase (CCA), to directly hydrolyze the D-α-aminoadipyl side chain from CPC, yielding 7-ACA in a single operation. This approach simplifies the process by eliminating the intermediate GL-7-ACA production step and associated hydrogen peroxide management. Wild-type CCAs typically exhibit low catalytic efficiency toward CPC, necessitating extensive protein engineering to improve their activity and stability. Through directed evolution and rational design approaches, several research groups have developed mutant CCAs with significantly enhanced performance, such as the S12 variant from Pseudomonas sp. SE83, which shows an 850% increase in activity compared to the wild-type enzyme [2].

Materials and Equipment

- Cephalosporin C (substrate, typically as sodium salt)

- Immobilized CCA (mutant variant with high CPC hydrolysis activity)

- Tris-HCl buffer (0.05 M, pH 7.5-8.5)

- Temperature-controlled bioreactor with agitation

- HPLC system for process monitoring

- Ultrafiltration unit for enzyme recovery (if using soluble enzyme)

- Lyophilization equipment

Step-by-Step Procedure

Reaction Setup: Prepare a 1-3% (w/v) solution of CPC in 0.05 M Tris-HCl buffer (pH 8.0). Maintain the temperature at 30°C with constant agitation.

Enzyme Addition: Add immobilized CCA at a 5-8% (w/v) ratio to the CPC solution. For soluble enzyme formulations, use an enzyme-to-substrate ratio of 1:100 (w/w).

Reaction Process Monitoring: Maintain pH at 7.5-8.0 throughout the reaction using dilute NaOH or HCl. Monitor conversion progress by HPLC analysis at 30-minute intervals.

Reaction Completion: Typically, the direct conversion reaches >95% completion within 60-90 minutes under optimal conditions [5]. Terminate the reaction when CPC concentration decreases to <2% of initial value.

Product Recovery: Separate the immobilized enzyme by filtration for reuse. Precipitate 7-ACA by acidification to pH 3.5-4.0. Recover the product by centrifugation, followed by washing and lyophilization.

Process Optimization Notes

Enzyme Immobilization: CCA immobilization on epoxy carriers (LH-EP) via covalent binding significantly enhances enzyme stability, allowing for repeated batch operations (up to 30 cycles) with minimal activity loss [5].

Reaction Kinetics: The one-step process exhibits faster reaction kinetics compared to the two-step method, with high yields of 96.7% achievable within 60 minutes using optimized immobilized enzyme preparations [5].

Temperature Optimization: While higher temperatures (up to 35°C) increase reaction rate, they may accelerate enzyme deactivation. A balance must be struck between reaction efficiency and enzyme longevity, with 30°C generally representing the optimal compromise.

Advanced Protocol: One-Pot Conversion of CPC to Deacetyl-7-ACA

Principle and Applications

Deacetyl-7-aminocephalosporanic acid (D-7-ACA) serves as a key intermediate for the synthesis of third-generation cephalosporins such as cefcapene pivoxil, cefixime, and cefdinir. The one-pot conversion utilizes a combination of CCA and cephalosporin C deacetylase (CAH, EC 3.1.1.41) to directly transform CPC into D-7-ACA in a single reactor. This integrated approach eliminates the need for separate reaction steps and intermediate isolation, significantly streamlining the production process. CAH from bacterial sources, particularly Bacillus subtilis, is preferred for industrial applications due to its high efficiency in hydrolyzing 7-ACA with negligible product inhibition [5].

Procedure and Performance

The one-pot process employs mixed immobilized CCA and CAH on epoxy carriers, with reactions conducted at 30°C and pH 7.5 for 30 minutes, achieving D-7-ACA yields of approximately 78.4% [5]. The specific productivity reaches 10.85 g/L/h, representing a four-fold increase compared to conventional sequential reactions. The operational stability of this system allows for 30 consecutive batches with minimal loss of enzymatic activity, demonstrating its robustness for industrial application.

Figure 1: One-Pot Enzymatic Conversion of Cephalosporin C to Deacetyl-7-ACA

Emerging Technology: In Vivo Transgenic Production of 7-ACA

Principle and Strategic Advantage

The in vivo transgenic approach represents a paradigm shift in 7-ACA production by engineering the CPC-producing fungus, Acremonium chrysogenum, to express bacterial cephalosporin C acylase (CCA) genes. This innovative strategy enables the simultaneous biosynthesis of CPC and its bioconversion to 7-ACA within a single microbial host, effectively creating a self-sufficient production system. This integrated process eliminates the need for CPC isolation, external enzyme production, and multi-step enzymatic conversions, potentially revolutionizing the economic and ecological landscape of 7-ACA manufacturing [2].

Implementation and Current Status

The implementation of this technology involves the codon-optimization of bacterial CCA genes for expression in A. chrysogenum, followed by their integration into the fungal genome using advanced molecular tools and transformation techniques. Extensive HPLC analyses have confirmed the presence of both CPC (substrate) and 7-ACA (product) in fungal mycelia and culture supernatants, with the highest 7-ACA concentrations detected in the latter. Under optimal conditions, the best transgenic fungal strains achieve a one-step conversion rate of approximately 30% [2]. While this efficiency is currently lower than established in vitro methods, ongoing research focuses on enhancing enzyme expression, improving catalytic efficiency, and optimizing fermentation conditions to increase overall yield.

Analytical Methods for Process Monitoring and Quality Control

HPLC Analysis of 7-ACA and Related Compounds

High-performance liquid chromatography (HPLC) serves as the primary analytical method for monitoring reaction progression and determining product purity throughout the 7-ACA production process. A robust HPLC method should effectively separate and quantify CPC, GL-7-ACA, 7-ACA, and potential degradation products in a single run.

Recommended HPLC Conditions:

- Column: C18 reverse phase (250 × 4.6 mm, 5 μm particle size)

- Mobile Phase: Methanol:10 mM potassium phosphate buffer (pH 6.5) in a gradient from 5:95 to 30:70 over 20 minutes

- Flow Rate: 1.0 mL/min

- Detection: UV at 260 nm

- Injection Volume: 20 μL

- Column Temperature: 30°C

Yield Calculation and Quality Assessment

The 7-ACA yield should be calculated based on both molar percentage and weight recovery to accurately assess process efficiency. The molar yield is calculated as (moles of 7-ACA produced / moles of CPC initially present) × 100%. For the final product, determine purity by HPLC, water content by Karl Fischer titration, and related substances by HPLC comparison with reference standards. High-quality 7-API should exhibit purity ≥98.5% and water content ≤1.0%.

Market Context and Commercial Perspectives

The global enzymatic synthesis of 7-ACA market is expected to reach $1,110 million by 2031, growing at a CAGR of 6.3% during the forecast period (2025-2031) [3]. This growth is driven by the expanding demand for cephalosporin antibiotics, tightening environmental regulations, and increasing investment from pharmaceutical companies in sustainable manufacturing technologies. The market exhibits moderate concentration, with a few companies possessing proprietary enzyme technologies and large-scale manufacturing capabilities dominating the landscape.

Table 3: Key Market Players and Regional Production Capabilities

| Company | Production Capacity | Technology Focus | Market Position |

|---|---|---|---|

| CSPC Pharmaceuticals | High | Enzymatic hydrolysis | Leading global supplier |

| Nectar Lifesciences | Medium-High | Two-step enzymatic process | Significant Indian producer |

| Sinopharm Weiqida | High | Chemical and enzymatic methods | Major Chinese producer |

| Joincare | Medium | Enzymatic hydrolysis | Growing regional player |

| Dragon Pharma | Medium | Enzymatic processes | Specialized producer |

Geographically, China and India lead the global 7-ACA market thanks to cost-effective production and robust supply chains, while the EU and U.S. emphasize product quality and environmental sustainability, accelerating the adoption of enzymatic methods in these regions [3]. The enzymatic hydrolysis segment dominated the market in 2023, with the ceftriaxone application segment holding the largest market share due to the extensive use of this third-generation cephalosporin in clinical practice for treating severe infections [1].

Conclusion and Future Perspectives

The enzymatic production of 7-ACA from cephalosporin C has undergone significant technological evolution, transitioning from traditional chemical methods to sophisticated biocatalytic processes that offer superior sustainability profiles and excellent economic viability. The established two-step enzymatic process continues to dominate industrial production, while emerging one-step methods and transgenic approaches represent promising directions for future development. As the global demand for advanced cephalosporin antibiotics continues to grow, driven by the increasing prevalence of bacterial infections and the emergence of antibiotic-resistant strains, the optimization and innovation of 7-ACA manufacturing processes will remain a critical focus for the pharmaceutical industry.

Future developments in this field will likely focus on enhancing enzyme stability and catalytic efficiency through advanced protein engineering approaches, developing novel immobilization techniques to improve enzyme reusability, and optimizing integrated process designs to reduce production costs and environmental impact. The successful implementation of transgenic in vivo production systems could potentially revolutionize 7-ACA manufacturing by enabling direct conversion during fermentation, fundamentally transforming the production paradigm for this essential antibiotic intermediate.

References

- 1. This compound (7-ACA) Market Sets for ... [towardshealthcare.com]

- 2. A Straightforward Approach to Synthesize 7 ... [pmc.ncbi.nlm.nih.gov]

- 3. Global Enzymatic Synthesis of 7-ACA Supply, Demand and Key ... [globalinforesearch.com]

- 4. Two-step immobilized enzyme conversion of ... [pubmed.ncbi.nlm.nih.gov]

- 5. Regular article One-pot enzymatic production of deacetyl-7 ... [sciencedirect.com]

- 6. Enzymatic process for preparing 7-aminocephalosporanic ... [patents.google.com]

Application Notes and Protocols for One-Step Enzymatic Conversion of Cephalosporin C to 7-Aminocephalosporanic Acid (7-ACA)

Introduction

7-Aminocephalosporanic acid (7-ACA) serves as the fundamental core intermediate for the synthesis of numerous semi-synthetic cephalosporin antibiotics. Traditionally, its production relied on a two-step enzymatic process or chemical deacylation of the natural antibiotic cephalosporin C (CPC), which involved toxic reagents and generated substantial hazardous waste [1] [2] [3]. The one-step enzymatic conversion using cephalosporin C acylase (CCA) has emerged as a superior alternative, offering significant advantages in process simplification, cost reduction, and environmental sustainability [1] [3]. These application notes consolidate the latest methodologies and protocols for implementing this efficient bioconversion process, aimed at researchers and professionals in pharmaceutical development.

Comparative Analysis of 7-ACA Production Methods

The table below summarizes the key characteristics of the different methods for producing 7-ACA from CPC.

Table 1: Comparison of Methods for Converting Cephalosporin C to 7-ACA

| Method | Key Process | Advantages | Disadvantages |

|---|---|---|---|

| Chemical Deacylation | Multi-step reaction with toxic reagents (e.g., trimethylchlorosilane, PCl₅) [3] | Established industrial process | Harsh conditions; toxic waste; high energy consumption; complex purification [2] [3] |

| Two-Step Enzymatic Process | Step 1: CPC → GL-7-ACA by D-amino acid oxidase (DAAO) Step 2: GL-7-ACA → 7-ACA by glutaryl-7-ACA acylase (GLA) [1] [3] | Milder conditions; reduced environmental impact [3] | Higher cost; potential DAAO/GLA enzyme inactivation by H₂O₂ byproduct [4] [3] | | One-Step Enzymatic Process | Direct hydrolysis of CPC to 7-ACA by a single cephalosporin C acylase (CCA) [1] [3] | Simplified process; lower cost; no harmful byproducts; high selectivity [1] [5] | Wild-type CCAs often have low activity; requires enzyme engineering [3] [5] |

Cephalosporin C Acylase (CCA) Enzymes

Cephalosporin C acylases belong to the N-terminal nucleophile (Ntn) hydrolase superfamily. They are synthesized as inactive single-chain precursors that undergo autoproteolytic post-translational modification to form mature, active heterodimers consisting of α- and β-subunits [5]. The N-terminal serine residue of the β-subunit serves as the catalytic nucleophile [5].

Naturally occurring wild-type CCAs often exhibit low catalytic efficiency towards CPC. For instance, the relative activity of wild-type acylases from Pseudomonas sp. strains N176, V22, and SE83 towards CPC is only 2.4%–4% compared to their activity on glutaryl-7-ACA [5]. Therefore, protein engineering is crucial for developing CCAs suitable for industrial application.

Table 2: Key Engineered Cephalosporin C Acylase (CCA) Mutants

| Source Organism | Variant Name | Key Mutations | Reported Activity Enhancement | Reference |

|---|---|---|---|---|

| Pseudomonas sp. SE83 | S12 | V121A, G139S, F297N, I314T, I415V, S710C [5] | 8.5-fold increase vs. wild-type [6] [5] | [6] |

| Bosea sp. OK403 | - | Engineered via semi-rational design | 2.8-fold increase vs. wild-type [7] | [7] |

| Roseomonas rosea | - | Engineered via semi-rational design | Improved activity (specific fold not stated) [7] | [7] |

Detailed Experimental Protocols

Protocol 1: Single-Pot Conversion Using Cell-Bound and Support-Bound Enzymes

This protocol utilizes permeabilized microbial cells expressing DAAO and immobilized GL-7-ACA acylase (GLA) for an efficient single-pot conversion [4].

Materials

- Enzymes: Permeabilized recombinant Pichia pastoris cells expressing DAAO (activity: ~91.5 U/g wet weight) [4]. Immobilized GL-7-ACA acylase (GLA) on a solid support (activity: ~40 U/g wet weight) [4].

- Substrate: Cephalosporin C (CPC) solution.

- Equipment: Bioreactor, pH and temperature control system, centrifuge, HPLC system for analysis.

Procedure

- Reaction Setup: Co-incubate permeabilized P. pastoris cells (source of DAAO) and immobilized GLA in a single reactor containing CPC solution in a suitable buffer (e.g., phosphate buffer, pH 8.0) [4].

- Process Conditions: Maintain the reaction at 30°C with constant stirring. The pH should be maintained at 8.0 using a controlled feeding of CPC substrate, which also helps minimize substrate inhibition [4].

- Catalyst Separation: After the reaction cycle, separate the immobilized GLA from the reaction mixture by simple filtration or centrifugation. The cell-bound DAAO, which has lower stability, can be discarded or replenished while the more stable support-bound GLA is reused for subsequent batches [4].

- Product Recovery: Recover 7-ACA from the clarified reaction liquor through crystallization, often involving pH adjustment and the addition of solvents like acetone or ethanol [8].

4.2 Protocol 2: In Vivo Bioconversion Using Recombinant *Acremonium chrysogenum*

This innovative protocol aims to produce 7-ACA directly in the CPC-producing fungus by expressing heterologous bacterial CCA genes [6] [9].

Materials

Procedure

- Strain Development:

- Select a bacterial CCA gene (e.g., from Pseudomonas sp. SE83 S12 variant) [6].

- Codon-optimize the gene for expression in A. chrysogenum and synthesize it [9].

- Clone the gene into an appropriate fungal expression vector (e.g., pAB-nat) and transform it into A. chrysogenum protoplasts [9].

- Select positive transformants on CCM agar plates containing nourseothricin [9].

- Culture and Production:

- Inoculate the recombinant A. chrysogenum strain into liquid CCM and incubate at 27°C with shaking at 180 rpm for several days to produce CPC and CCA simultaneously [9].

- Bioconversion: The expressed CCA enzyme will convert a portion of the endogenously produced CPC directly into 7-ACA within the culture. The highest yield of 7-ACA is typically found in the culture supernatant [9].

- Optimization: The conversion efficiency can be optimized by adjusting the culture conditions, including incubation time, temperature, and pH of the culture supernatant. The reported best transgenic strains achieved a one-step conversion rate of approximately 30% by the bacterial acylase [9].

- Strain Development:

Protocol 3: In Vitro One-Step Conversion Using Immobilized Engineered CCA

This protocol describes the use of purified and immobilized engineered CCA mutants for a direct, single-step hydrolysis of CPC [7].

Materials

- Enzyme: Purified engineered CCA mutant (e.g., from Bosea sp. OK403 or Pseudomonas sp. SE83 S12), immobilized on a commercially available epoxy-activated resin [7].

- Substrate: CPC solution.

- Equipment: Bioreactor, HPLC system.

Procedure

- Immobilization: Bind the purified CCA mutant onto the chosen resin following the manufacturer's protocol. Immobilization enhances the enzyme's operational stability and allows for reuse over multiple catalytic cycles [7].

- Bioconversion Reaction: Charge the immobilized CCA preparation into a reactor containing a CPC solution. The reaction can be performed in a batch or fed-batch mode.